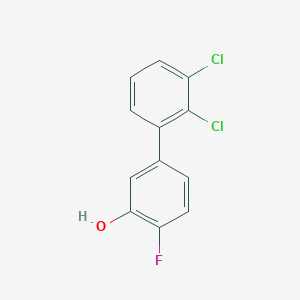
2',3'-Dichloro-4-fluoro-biphenyl-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dichloro-4-fluoro-biphenyl-3-ol is a biphenyl derivative characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxyl group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dichloro-4-fluoro-biphenyl-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzene and 4-fluorophenol.
Coupling Reaction: A common method for synthesizing biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2,3-dichlorobenzene with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Hydroxylation: The resulting biphenyl compound is then subjected to hydroxylation to introduce the hydroxyl group at the 3-position. This can be achieved using reagents like sodium hydroxide or potassium hydroxide in an aqueous medium.
Industrial Production Methods: Industrial production of 2’,3’-Dichloro-4-fluoro-biphenyl-3-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dichloro-4-fluoro-biphenyl-3-ol undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of chlorine and fluorine atoms makes the compound susceptible to electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated or reduced biphenyl derivatives.
Scientific Research Applications
2’,3’-Dichloro-4-fluoro-biphenyl-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-4-fluoro-biphenyl-3-ol involves its interaction with specific molecular targets and pathways. The compound’s halogen and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
2’,3’-Dichloro-4-fluoro-biphenyl-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
2’,3’-Dichloro-4-fluoro-biphenyl-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
2’,3’-Dichloro-4-fluoro-biphenyl-3-methanol: Similar structure but with a methanol group instead of a hydroxyl group.
Uniqueness: 2’,3’-Dichloro-4-fluoro-biphenyl-3-ol is unique due to the presence of both halogen atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. Its specific combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-9-3-1-2-8(12(9)14)7-4-5-10(15)11(16)6-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVYBJYEOPTCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684437 |
Source


|
| Record name | 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-46-3 |
Source


|
| Record name | 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol](/img/structure/B6374635.png)


